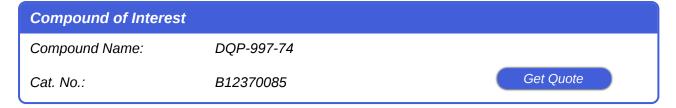


DQP-997-74: A Technical Guide for Drug Development Professionals

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An In-depth Analysis of a Selective GluN2C/D Negative Allosteric Modulator

This technical guide provides a comprehensive overview of **DQP-997-74**, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these specific NMDAR subtypes in various neurological disorders.

Core Compound Properties

DQP-997-74, also known as (S)-(-)-2i, is a dihydroquinoline-pyrazoline derivative with the CAS Number 2377187-09-0.[1][2] It has demonstrated significant potential in preclinical studies for conditions such as epilepsy.[1][2][3][4]

Property	Value	Source
CAS Number	2377187-09-0	[1][2]
Molecular Formula	C28H19Cl2F2N3O4	[5]
Molecular Weight	570.37 g/mol	[1][5]
Appearance	Solid, Off-white to light yellow	[1]
Solubility	Soluble in DMSO	[2]



Pharmacological Profile

DQP-997-74 functions as a selective negative allosteric modulator of NMDARs, with a pronounced selectivity for those containing the GluN2C and GluN2D subunits.[1][5][6] This selectivity is a key feature, offering the potential for targeted therapeutic intervention with a reduced risk of side effects associated with non-selective NMDAR antagonists.

Target	IC50	Selectivity	Source
GluN2C	0.069 μM (69 nM)	>100-fold vs. GluN2A	[1][3][4][5]
GluN2D	0.035 μM (35 nM)	>300-fold vs. GluN2B	[1][3][4][5]
GluN2A	5.2 μΜ	-	[1][3][4]
GluN2B	16 µM	-	[1][3][4]

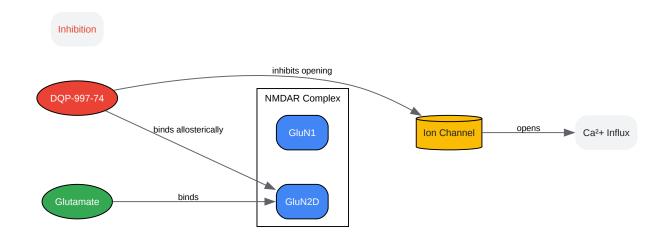
The compound exhibits no significant effects on AMPA, kainate, or GluN1/GluN3 receptors, further highlighting its specificity.[3][4][7]

Mechanism of Action

DQP-997-74's mechanism of action is characterized by its glutamate-dependent inhibition. It acts synergistically with the agonist glutamate, showing a time-dependent increase in its inhibitory potency.[1][3][7] This suggests that the compound's binding affinity to the NMDAR complex is enhanced in the presence of glutamate, which could be particularly effective in conditions of excessive glutamatergic activity.[3][4]

The binding of **DQP-997-74** to the GluN2D subunit has been shown to selectively decouple linker tension, providing insights into subtype-selective targeting for cognitive modulation.[8]





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Mechanism of DQP-997-74 action on a GluN1/GluN2D NMDAR.

Experimental ProtocolsIn Vivo Pharmacokinetic Studies

Pharmacokinetic properties of **DQP-997-74** have been evaluated in C57Bl/6 mice.[7][9]

- Intraperitoneal (IP) Administration:[7][9]
 - o Dose: 10 mg/kg
 - Vehicle: 50:50 PEG400/H2O
 - Results: The concentration of DQP-997-74 in the brain remained low, with a Cmax of 23 ng/g.[7][9]
- Intravenous (IV) Administration:[7][9]
 - Dose: 5 mg/kg
 - Vehicle: 5% N-methyl-2-pyrrolidine, 5% Solutol HS-15, and 90% saline



Results: IV administration resulted in an even lower brain Cmax of 14 ng/g at 15 minutes
and a plasma Cmax of 642 ng/mL at 15 minutes, which rapidly decreased.[7][9]

These studies indicate that while **DQP-997-74** does penetrate the blood-brain barrier, its brain exposure is limited, suggesting that prodrug strategies may be necessary to enhance its therapeutic potential for central nervous system disorders.[3][4]



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